molecular formula C19H17NO4 B5798306 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one

4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5798306
M. Wt: 323.3 g/mol
InChI Key: BHNPDUDXWNXITM-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as EBO-04, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to possess unique properties that make it a promising candidate for various applications in the field of biomedical research.

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to possess anti-inflammatory and antioxidant properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to using this compound in lab experiments. For example, it has been found to be unstable in aqueous solutions and has a relatively short half-life. This can make it difficult to study in certain experimental settings.

Future Directions

There are a number of future directions for the study of 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of research is the development of new cancer therapies based on this compound. This could involve the synthesis of analogs with improved stability and potency. Another area of research is the study of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other areas of biomedical research.

Synthesis Methods

The synthesis of 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one involves a multi-step process that begins with the reaction of 4-ethoxybenzaldehyde and 2-methoxybenzaldehyde with ammonium acetate and acetic anhydride to form the corresponding 2,4-dimethoxybenzylidene derivatives. These derivatives are then reacted with ethyl acetoacetate in the presence of sodium ethoxide to yield the final product, this compound. This method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been found to possess potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer.

properties

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-23-14-10-8-13(9-11-14)12-16-19(21)24-18(20-16)15-6-4-5-7-17(15)22-2/h4-12H,3H2,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNPDUDXWNXITM-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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